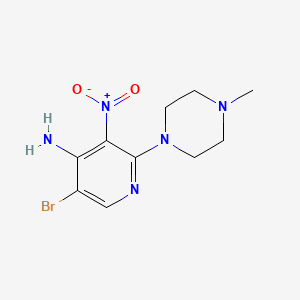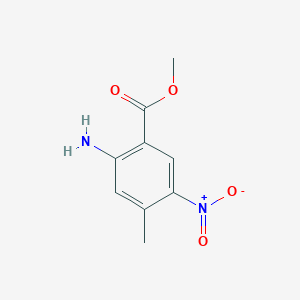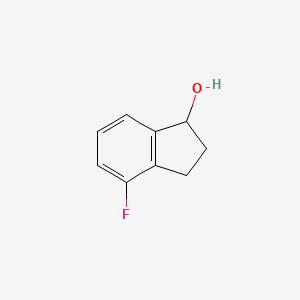![molecular formula C12H12BrNOS B1526104 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1251342-65-0](/img/structure/B1526104.png)
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Descripción general
Descripción
The compound “1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol” is a complex organic molecule. It contains a bromophenyl group, a methylthiazol group, and an ethanol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, methylthiazol, and ethanol groups would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the thiazole ring, and the ethanol group. Each of these groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a bromine atom .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
This compound is involved in the synthesis of various derivatives with significant biological activities. For example, derivatives such as 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole have been synthesized and found to have potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds have also shown significant inhibitory effects on LPS-stimulated NO generation and demonstrated strong cytotoxicity against various cancer cell lines including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (H. Abdel‐Aziz et al., 2011).
Anticancer Potential
Another study explored the microwave-assisted synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles as potential anti-breast cancer agents. The compounds synthesized exhibited promising antitumor activities against MCF-7 tumor cells, comparing favorably with reference drugs vinblastine sulfate and cisplatin (Huda K. Mahmoud et al., 2021).
Quantum Chemical and Molecular Dynamics Studies
The compound has also been the subject of quantum chemical and molecular dynamics simulation studies to predict corrosion inhibition performances of related thiazole and thiadiazole derivatives against corrosion of iron. These studies suggest the effectiveness of such compounds in protecting metallic surfaces, indicating potential industrial applications (S. Kaya et al., 2016).
QSAR Analysis for Antioxidant Activity
QSAR-analysis of derivatives as potential antioxidants has been performed, revealing the significant effect of molecular descriptors such as polarity, dipole moment, and energy parameters on antioxidant activity. This analysis serves as a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVDAJYUOLTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
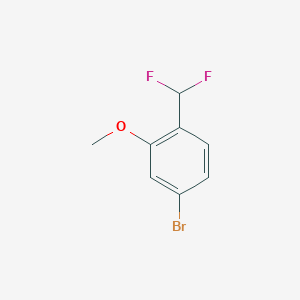
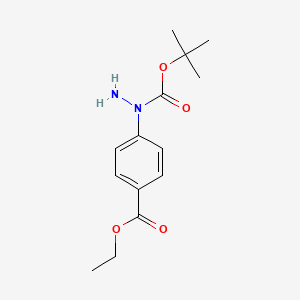
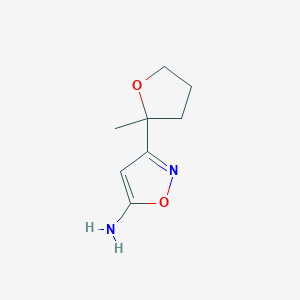
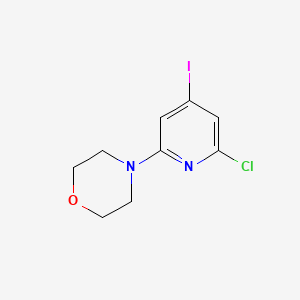
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
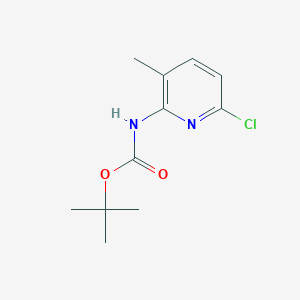
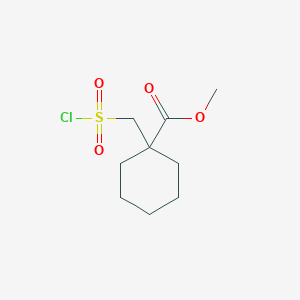
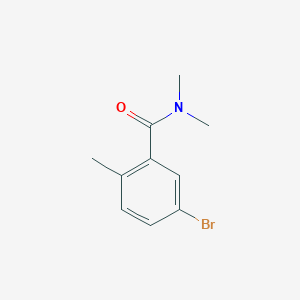
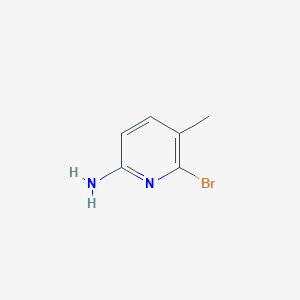
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
